2-(4-Methoxy-3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanoic acid
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Overview
Description
2-(4-Methoxy-3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanoic acid is an organic compound with a complex structure that includes a pyridazinone ring substituted with methoxy and phenyl groups
Preparation Methods
The synthesis of 2-(4-Methoxy-3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyridazinone ring. This intermediate is then further reacted with 4-methoxybenzaldehyde under acidic conditions to introduce the methoxyphenyl group. The final step involves the hydrolysis of the ester group to yield the propanoic acid derivative .
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
2-(4-Methoxy-3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.
Reduction: The carbonyl group in the pyridazinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(4-Methoxy-3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its structural features suggest it could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanoic acid involves its interaction with specific molecular targets. The methoxy and phenyl groups may facilitate binding to enzymes or receptors, while the pyridazinone ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .
Comparison with Similar Compounds
Similar compounds to 2-(4-Methoxy-3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanoic acid include:
3-(4-Methoxyphenyl)propionic acid: This compound has a similar methoxyphenyl group but lacks the pyridazinone ring.
2-(4-Methoxyphenyl)propanoic acid: Similar structure but with different functional groups.
4-Methoxy-3-methylphenylboronic acid: Contains a methoxyphenyl group but with a boronic acid functional group instead of the pyridazinone ring.
These compounds share some structural features but differ in their functional groups and overall reactivity, highlighting the unique properties of this compound.
Properties
CAS No. |
1437432-59-1 |
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Molecular Formula |
C15H16N2O5 |
Molecular Weight |
304.30 |
IUPAC Name |
2-[4-methoxy-3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]propanoic acid |
InChI |
InChI=1S/C15H16N2O5/c1-9(15(19)20)17-13(18)8-12(22-3)14(16-17)10-4-6-11(21-2)7-5-10/h4-9H,1-3H3,(H,19,20) |
InChI Key |
IZKJCGCPUOXDAP-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)N1C(=O)C=C(C(=N1)C2=CC=C(C=C2)OC)OC |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C=C(C(=N1)C2=CC=C(C=C2)OC)OC |
Origin of Product |
United States |
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